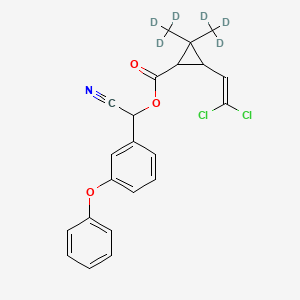

trans-Cypermethrin D6 (dimethyl D6)

Description

Properties

Molecular Formula |

C22H19Cl2NO3 |

|---|---|

Molecular Weight |

422.3 g/mol |

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i1D3,2D3 |

InChI Key |

KAATUXNTWXVJKI-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C([2H])([2H])[2H] |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Origin of Product |

United States |

Advanced Analytical Methodologies Utilizing Trans Cypermethrin D6 Dimethyl D6

Chromatographic Techniques for Trace Residue Analysis

The detection and quantification of synthetic pyrethroids like cypermethrin (B145020) in environmental and biological samples present a significant analytical challenge due to their complex isomeric nature and the low concentration levels at which they often occur. Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone of trace residue analysis. researchgate.net The use of a stable isotope-labeled internal standard, such as trans-Cypermethrin (B1354588) D6 (dimethyl D6), is a key strategy to overcome issues like matrix effects and variations during sample preparation and analysis. nih.gov This deuterated standard, which is chemically identical to the analyte but has a different mass, co-elutes with the target compound, allowing for accurate correction of analytical variability. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of volatile and semi-volatile compounds like pyrethroids. usgs.govnih.gov The separation capabilities of GC combined with the detection power of MS provide high selectivity and sensitivity. hpst.cz In the analysis of pyrethroids, however, thermal degradation or isomerization can occur in the hot GC inlet, which can complicate quantification. researchgate.neteurl-pesticides.eu The use of an internal standard like trans-Cypermethrin D6 helps to compensate for these potential analytical artifacts. researchgate.net

For certain electrophilic compounds, Negative Ion Chemical Ionization (NICI) offers significantly enhanced sensitivity compared to conventional Electron Ionization (EI). Pyrethroids are well-suited for NICI analysis. A study on the quantification of pyrethroids in environmental samples highlighted the use of deuterium-labeled analogues to improve accuracy in NCI-GC-MS analysis. nih.gov This technique is particularly valuable for analyzing complex matrices such as wastewater and biosolids. By using stable isotope analogues as internal standards, the method can achieve very low limits of quantification, sometimes as low as 0.5 ng/L, while effectively correcting for matrix-induced signal suppression or enhancement. nih.gov The high sensitivity of NICI-MS makes it an excellent choice for detecting trace levels of pyrethroid residues. nih.govusgs.gov

Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides an even higher degree of selectivity and sensitivity by reducing chemical noise and background interferences. usgs.govhpst.cz This is achieved by selecting a specific precursor ion from the first mass spectrometer, fragmenting it, and then monitoring a specific product ion in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), significantly improves the signal-to-noise ratio. nih.gov The use of trans-Cypermethrin D6 as an internal standard in GC-MS/MS methods allows for highly accurate and precise quantification, as it compensates for variations throughout the entire analytical process. researchgate.net This approach is robust and can achieve method detection limits in the low microgram-per-kilogram (µg/kg) range for sediment samples and nanogram-per-liter (ng/L) range for water. usgs.gov

Table 1: Example GC-MS/MS MRM Transitions for Cypermethrin Isomers This table presents typical multiple reaction monitoring (MRM) transitions used for the analysis of cypermethrin isomers. The specific transitions and collision energies may vary depending on the instrument and method.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Cypermethrin I | 209.0 | 116.0 | 15 |

| Cypermethrin II | 209.0 | 116.0 | 15 |

| Cypermethrin III | 209.0 | 116.0 | 15 |

| Cypermethrin IV | 209.0 | 116.0 | 15 |

| Data sourced from Agilent Technologies Application Note. hpst.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful alternative and complementary technique to GC-MS for pyrethroid analysis. nih.govmdpi.com A significant advantage of LC-MS is that it operates at lower temperatures, thereby avoiding the on-column thermal isomerization that can be problematic in GC analysis. eurl-pesticides.eu Using electrospray ionization (ESI), pyrethroids can be effectively ionized and detected. shimadzu.com

The integration of trans-Cypermethrin D6 as an internal standard is crucial for achieving accurate quantification in LC-MS/MS methods. ca.gov It is added to samples prior to extraction to correct for analyte loss during sample preparation and for matrix effects during ionization. ca.govlcms.cz LC-MS/MS methods utilizing deuterated internal standards have been successfully developed for the simultaneous analysis of multiple pyrethroids in complex matrices like animal feeds and soil. mdpi.comlcms.cz

Table 2: Example LC-MS/MS Parameters for trans-Cypermethrin D6 This table shows representative parameters for the detection of the deuterated internal standard in an LC-MS/MS system.

| Compound Name | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |

| Cypermethrin-D6 (ISTD) | 439.1 | 422.1 | 197.0 | Positive |

| Data sourced from a technical system procedure document. ca.gov |

Specialized Detectors and Their Integration (e.g., Electron Capture Detector)

The Electron Capture Detector (ECD) is a highly sensitive detector for electrophilic compounds containing halogens, such as the chlorine atoms in cypermethrin. researchgate.net For many years, GC-ECD has been a standard method for the routine analysis of pyrethroid residues in various samples, including bovine fat and aquatic products. researchgate.netmdpi.com

When using GC-ECD, an internal standard is employed to correct for variations in injection volume and extraction efficiency. thaiscience.info However, unlike in mass spectrometry, the ECD does not differentiate based on isotopic composition. Therefore, while a deuterated standard like trans-Cypermethrin D6 could technically be used, its mass difference offers no advantage for detection. In GC-ECD methods, a non-deuterated, structurally similar compound that is not present in the sample and has a distinct retention time is typically chosen as the internal standard. thaiscience.info The primary role of the internal standard in this context is to ensure the precision and reproducibility of the quantification by accounting for procedural variations. researchgate.net

Stable Isotope Dilution Mass Spectrometry (SIDMS) Principles and Implementation

Stable Isotope Dilution Mass Spectrometry (SIDMS) is considered the gold standard for quantitative analysis in mass spectrometry due to its superior accuracy and precision. nih.govnih.gov The fundamental principle of SIDMS involves adding a known quantity of a stable isotope-labeled version of the analyte—the internal standard—to the sample at the earliest stage of analysis, typically before extraction. nih.govnih.gov

The key to SIDMS is that the stable isotope-labeled standard, such as trans-Cypermethrin D6, is chemically and physically almost identical to the native analyte (trans-Cypermethrin). biocat.comnih.gov Consequently, it behaves identically during every step of the analytical procedure, including extraction, cleanup, derivatization (if any), and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.

In the mass spectrometer, the native analyte and the isotopically labeled standard are differentiated by their mass-to-charge (m/z) ratio. Quantification is based on the measured ratio of the response of the native analyte to that of the internal standard. Because this ratio is used, the method is largely immune to variations in sample volume, extraction efficiency, and matrix-induced signal suppression or enhancement. nih.govlcms.cz This approach significantly improves the ruggedness and accuracy of methods for analyzing pyrethroids in complex environmental and biological matrices. nih.govresearchgate.net

Correction for Matrix Effects and Instrumental Variability

One of the most significant challenges in trace-level analysis is the influence of the sample matrix. Matrix effects, which can be either ion suppression or enhancement, occur when co-eluting substances from the sample interfere with the ionization of the target analyte in the mass spectrometer source. This can lead to inaccurate quantification. Similarly, instrumental variability, such as fluctuations in the injection volume or detector response, can introduce errors into the analytical results.

The use of a stable isotope-labeled internal standard like trans-Cypermethrin D6 (dimethyl D6) is a highly effective strategy to compensate for these issues. Because trans-Cypermethrin D6 is chemically almost identical to the non-labeled trans-Cypermethrin, it experiences similar matrix effects and is subject to the same instrumental variations. By adding a known amount of trans-Cypermethrin D6 to both the calibration standards and the samples, the ratio of the analyte response to the internal standard response is used for quantification. This ratio remains consistent even if the absolute signal intensities of both compounds fluctuate due to matrix effects or instrumental drift, thus ensuring the reliability of the data.

Enhancement of Quantification Accuracy and Precision

The application of trans-Cypermethrim D6 (dimethyl D6) as an internal standard significantly enhances the accuracy and precision of analytical methods. Accuracy refers to the closeness of a measured value to the true value, while precision indicates the degree of reproducibility of repeated measurements. By correcting for variations in sample preparation, chromatographic retention time shifts, and ionization efficiency, the internal standard method minimizes systematic and random errors.

This enhancement is particularly crucial when analyzing complex matrices such as food, soil, or biological fluids, where the potential for interference is high. The co-elution of the deuterated standard with the native analyte ensures that any variations encountered during the analytical process affect both compounds to a similar extent, leading to a more reliable and consistent quantification.

Method Development and Validation Parameters

The development and validation of analytical methods are governed by stringent guidelines, such as those from the International Council for Harmonisation (ICH), to ensure their suitability for the intended purpose. wjarr.com The use of trans-Cypermethrin D6 (dimethyl D6) is integral to establishing key validation parameters.

Linearity is a critical parameter that demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. When using an internal standard like trans-Cypermethrin D6, calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

The optimization of the calibration curve involves selecting an appropriate concentration range that covers the expected levels of the analyte in the samples. Studies on cypermethrin analysis have shown that linearity can be achieved over a range of concentrations, often from 0.5 to 100 ng/mL, with correlation coefficients (r²) greater than 0.99, indicating a strong linear relationship. wjarr.comnih.gov For some pesticides, a quadratic calibration curve may be more appropriate to accurately model the instrument's response. nih.gov

Table 1: Example Calibration Curve Parameters for Pesticide Analysis

| Parameter | Value | Reference |

| Concentration Range | 0.5 - 100 ng/mL | nih.gov |

| Regression Coefficient (r²) | > 0.99 | wjarr.com |

| Linearity Range | 50% to 150% of working concentration | wjarr.com |

This table presents typical parameters and should be adapted based on specific experimental conditions.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mtc-usa.comnih.gov

There are several methods to determine LOD and LOQ, including the signal-to-noise ratio (S/N) and calculations based on the standard deviation of the response and the slope of the calibration curve. nih.gov For instance, the LOD can be defined as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve, and the LOQ as 10 times this value. The use of an internal standard helps to reduce the variability in the blank and improve the accuracy of the slope, leading to more reliable LOD and LOQ values. In the analysis of cypermethrin, LODs have been reported in the range of 0.2 mg/L, with LOQs around 0.7 mg/L in certain applications. researchgate.net For multi-residue methods, LODs can be as low as 0.00315 to 0.05 μg·mL-1. researchgate.net

Table 2: Illustrative LOD and LOQ Values for Pesticide Residue Analysis

| Analyte | Matrix | LOD | LOQ | Reference |

| Cypermethrin | Pharmaceutical Preparation | 0.2 mg/L | 0.7 mg/L | researchgate.net |

| Various Insecticides | Vegetable | 0.00315 - 0.05 μg·mL⁻¹ | 0.01 - 0.165 μg·mL⁻¹ | researchgate.net |

| Organochlorine Pesticides | Water | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L | nih.gov |

| Organochlorine Pesticides | Sediment | 0.001 - 0.005 µg/g | 0.003 - 0.017 µg/g | nih.gov |

Note: These values are examples and can vary significantly depending on the specific method, instrument, and matrix.

The use of trans-Cypermethrin D6 allows for the correction of any analyte loss during sample preparation and extraction. Acceptable recovery is typically within the range of 70-120%, with a relative standard deviation (RSD) of less than 20%. For example, recovery studies for various pesticides in vegetables have demonstrated recoveries ranging from 70% to 110% with RSDs below 12%. researchgate.net

Sample Preparation and Extraction Techniques for Diverse Matrices

The choice of sample preparation and extraction technique is critical for isolating the analyte of interest from complex matrices and minimizing interferences. The addition of trans-Cypermethrin D6 at the beginning of the sample preparation process is essential to account for any losses that may occur during these steps.

Commonly used techniques for pesticide residue analysis include:

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become widely adopted for the analysis of pesticides in a variety of food and environmental matrices. It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Solid-Phase Extraction (SPE): This technique is used to clean up and concentrate the sample extract before analysis. It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

Liquid-Liquid Extraction (LLE): This is a traditional method for separating compounds based on their differential solubilities in two immiscible liquids.

The selection of the appropriate technique depends on the specific characteristics of the matrix and the analyte. The internal standard, trans-Cypermethrin D6, is added prior to any of these extraction steps to ensure it undergoes the same procedural steps as the native analyte, thereby providing a reliable means of quantification.

Solid-Phase Extraction (SPE) Methodologies

Solid-Phase Extraction (SPE) is a widely employed sample preparation technique for the isolation and concentration of pyrethroids from aqueous samples such as filtered water. usgs.gov This chromatographic technique separates components of a mixture based on their physical and chemical properties. In the context of pyrethroid analysis, SPE is crucial for removing matrix interferences and concentrating the analytes of interest to levels suitable for instrumental detection. usgs.gov

The general SPE procedure for pyrethroid analysis involves passing a water sample through a cartridge containing a solid adsorbent (the stationary phase). The pyrethroids, being relatively non-polar, adsorb onto the sorbent material, while more polar matrix components pass through. Subsequently, the cartridge is washed to remove any remaining interferences, and the retained pyrethroids are eluted with a small volume of an organic solvent. usgs.govusgs.gov

The integration of trans-Cypermethrin D6 (dimethyl D6) as an internal standard is fundamental to achieving high-quality quantitative data with SPE. The deuterated standard is added to the sample at a known concentration before the extraction process begins. epa.gov As the sample is processed, any loss of the target analyte (cypermethrin) during the loading, washing, or elution steps is mirrored by a proportional loss of the internal standard. By measuring the final concentration ratio of the analyte to the internal standard using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the initial concentration of the analyte in the sample can be accurately calculated, compensating for method variability. nih.govusgs.gov

Table 1: SPE Method Performance for Cypermethrin Analysis in Water

| Parameter | Fortification Level | Recovery Rate | Method Detection Limit (MDL) - GC/MS | Method Detection Limit (MDL) - GC/MS/MS |

| Cypermethrin | 10 ng/L | 83-107% | 2.0-6.0 ng/L | 0.5-1.0 ng/L |

This table is based on data from the U.S. Geological Survey method for pyrethroid analysis in water. usgs.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Approach

The QuEChERS method has become a popular sample preparation technique, particularly for pesticide residue analysis in food and agricultural products, due to its simplicity, speed, and low solvent consumption. nih.gov The approach combines an initial solvent extraction with a subsequent cleanup step known as dispersive solid-phase extraction (d-SPE). nih.gov

A typical QuEChERS procedure for analyzing cypermethrin involves the following steps:

Extraction: The sample (e.g., milk, fish tissue) is homogenized and then vigorously shaken with an organic solvent, most commonly acetonitrile (B52724). nih.govsci-hub.se trans-Cypermethrin D6 (dimethyl D6), as the internal standard, is added to the sample prior to this step. sci-hub.se

Liquid-Liquid Partitioning: Salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), are added to the solvent extract. This induces phase separation between the aqueous and organic layers and helps to remove water from the acetonitrile phase. nih.gov

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a mixture of sorbents. For pyrethroid analysis, this often includes primary secondary amine (PSA) to remove fatty acids and other organic acids, and C18 to remove non-polar interferences like fats. nih.gov The mixture is vortexed and then centrifuged.

Analysis: The final, cleaned-up extract is collected and analyzed, typically by GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govsci-hub.se

A study on the analysis of cypermethrin residue in milk successfully applied the QuEChERS method. The methodology demonstrated excellent recovery and precision, validating its effectiveness for this complex matrix. nih.gov The use of an internal standard like trans-Cypermethrin D6 is critical in such multi-step procedures to account for potential analyte losses at each stage. sci-hub.se

Table 2: QuEChERS Method Performance for Cypermethrin in Milk

| Parameter | Value |

| Detection Limit | 0.01 mg kg⁻¹ |

| Quantification Limit | 0.04 mg kg⁻¹ |

| Recovery Range | 92% - 105% |

| Relative Standard Deviations (RSD) | < 7% |

This table is based on research findings from the analysis of cypermethrin residue in milk using the QuEChERS method. nih.gov

Ultrasonic Bath Extraction Methods

Ultrasonic-assisted extraction (UAE) is a technique that uses the energy of ultrasonic waves to enhance the extraction of analytes from solid and semi-solid samples. The process, known as sonication, creates acoustic cavitation—the formation and collapse of microscopic bubbles—which disrupts the sample matrix and accelerates the diffusion of the analyte into the extraction solvent. researchgate.net

For the analysis of cypermethrin, UAE offers a rapid and efficient alternative to traditional extraction methods. The sample is typically placed in a vessel with a suitable organic solvent (such as xylene or ethanol) and subjected to sonication in an ultrasonic bath for a defined period. Following extraction, the mixture is centrifuged or filtered to separate the solid residue from the liquid extract, which is then concentrated and cleaned up if necessary before instrumental analysis. researchgate.net

In this workflow, trans-Cypermethrin D6 (dimethyl D6) would be added as an internal standard to the sample along with the extraction solvent before the sonication step. This ensures that the standard undergoes the exact same extraction conditions as the target analyte. By quantifying the recovery of the deuterated standard, the efficiency of the ultrasonic extraction can be accurately assessed and corrected for, leading to more reliable final concentration measurements of cypermethrin. nih.govresearchgate.net Research has demonstrated the successful extraction of cypermethrin from various matrices like soil and cloth using ultrasonication, confirming its viability as an analytical approach. researchgate.net

Table 3: Extraction Efficiency of Cypermethrin using Ultrasonication

| Sample Matrix | Extraction Solvent | Extraction Method |

| Soil | Xylene | Ultrasonication |

| Cloth Pieces | Xylene | Ultrasonication |

| Household Insecticides | Ethanol | Ultrasonication |

This table is based on a study developing an ultrasonication-assisted extraction method for cypermethrin. researchgate.net

Environmental Fate and Transport Research Perspectives on Cypermethrin with Analytical Applications of D6

Degradation Pathways in Environmental Compartments

Cypermethrin (B145020) is subject to several degradation processes in the environment, primarily hydrolysis, photolysis, and microbial breakdown. nih.govpiat.org.nz The main degradation route across these pathways involves the cleavage of the ester linkage, which results in the formation of two primary metabolites: 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). piat.org.nznih.gov These metabolites can then undergo further breakdown, in some cases leading to the production of carbon dioxide. piat.org.nz Soils and sediments are considered the main environmental sinks for cypermethrin. piat.org.nz

The use of analytical methods such as high-performance liquid chromatography (HPLC) and GC-MS is fundamental to studying these degradation pathways. nih.govneptjournal.com To ensure the accuracy of these measurements, especially when dealing with low concentrations in complex matrices like soil and water, internal standards are crucial. trans-Cypermethrin (B1354588) D6 is an ideal internal standard because its chemical behavior is nearly identical to that of the non-labeled cypermethrin, but its increased mass allows it to be distinguished by a mass spectrometer. This enables correction for any loss of the target analyte during sample extraction, cleanup, and analysis, ensuring that the reported concentrations are accurate and reliable. scispace.comnih.gov

The hydrolysis of cypermethrin is a significant degradation pathway in aqueous environments. This process is highly dependent on pH, with the rate of degradation increasing substantially under alkaline conditions. piat.org.nz At a pH of 9, cypermethrin degrades rapidly, whereas it is relatively stable at neutral (pH 7) and acidic (pH 5) conditions, with a reported half-life of over 50 days under normal environmental temperatures and pH. piat.org.nzepa.gov The primary mechanism of hydrolytic degradation is the cleavage of the ester bond, yielding 3-PBA and DCVA. piat.org.nznih.gov

The table below summarizes the effect of pH on the hydrolytic half-life of cypermethrin.

| pH | Half-life (days) | Reference |

| 5 | Stable | epa.gov |

| 7 | >50 | piat.org.nz |

| 9 | 1.8 - 2.5 | epa.gov |

This table presents a summary of cypermethrin's hydrolytic stability at different pH levels.

Photolysis, or degradation by sunlight, is another key process affecting the persistence of cypermethrin in the environment. While stable to photolysis in sterile solutions with a half-life greater than 100 days, its degradation can be enhanced by naturally occurring substances in water and on soil surfaces. piat.org.nz The rate of photodegradation is also influenced by the organic matter content of the soil. piat.org.nz Similar to hydrolysis, the main photoproducts of cypermethrin are 3-PBA and DCVA. piat.org.nz Research has shown that after 32 days of irradiation, more than 15% of each of these products can be recovered. piat.org.nz

Microorganisms play a critical role in the breakdown of cypermethrin in soil and water. piat.org.nz The degradation is significantly slower in sterilized soils compared to natural soils, highlighting the importance of microbial activity. piat.org.nz Numerous bacterial and fungal species have been identified that can degrade cypermethrin, often using it as a source of carbon. frontiersin.orgfrontiersin.org The primary mechanism of microbial degradation is the enzymatic cleavage of the ester bond. nih.govnih.gov

Under aerobic conditions (in the presence of oxygen), microbial degradation of cypermethrin can be quite rapid. The half-life in aerobic soils is reported to range from 6 to 60 days. piat.org.nzepa.gov The rate of degradation can be influenced by factors such as temperature and pH. nih.gov For instance, the bacterial strain Bacillus thuringiensis SG4 showed optimal degradation at 32°C and a pH of 7.0. nih.gov In a soil slurry augmented with this strain, the half-life of cypermethrin was dramatically reduced. nih.gov

The following table presents a selection of reported aerobic degradation half-lives for cypermethrin.

| Condition | Half-life | Reference |

| Sandy Loam Soil | 60 days | epa.gov |

| Aerobic Soils (general) | 6-20 days | piat.org.nz |

| Minimal Salt Medium with B. thuringiensis SG4 | 5.3 days | nih.govresearchgate.net |

| Soil Slurry with B. thuringiensis SG4 | 0.7 days | nih.gov |

This table showcases the variability in the aerobic degradation half-life of cypermethrin under different experimental conditions.

In anaerobic environments (without oxygen), the degradation of cypermethrin also proceeds, with reported half-lives ranging from less than 14 days to between 53 and 63 days. piat.org.nzepa.gov While the parent compound degrades, a key difference from aerobic degradation is that the primary metabolite, 3-PBA, does not readily break down further under anaerobic conditions. piat.org.nz

The table below provides reported anaerobic degradation half-lives for cypermethrin.

| Condition | Half-life (days) | Reference |

| Anaerobic/Waterlogged Conditions | <14 | piat.org.nz |

| Anaerobic Soil | 53-63 | epa.gov |

This table summarizes the reported anaerobic degradation half-lives of cypermethrin.

The microbial degradation of cypermethrin is initiated by enzymes, primarily carboxylesterases, which belong to the hydrolase family. nih.govnih.gov These enzymes catalyze the cleavage of the ester linkage in the cypermethrin molecule. nih.gov This enzymatic action results in the formation of several intermediate metabolites. The most common of these are 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA). piat.org.nznih.gov Another metabolite, 3-phenoxybenzaldehyde, can also be formed. piat.org.nznih.gov Some microbial strains are capable of further degrading these initial metabolites. For example, co-cultures of bacteria have been shown to completely mineralize cypermethrin, where one strain breaks down the parent compound to 3-PBA, and another strain utilizes 3-PBA as a carbon source. frontiersin.org

The table below lists the key intermediate metabolites formed during the enzymatic cleavage of cypermethrin.

| Compound Name | Abbreviation | Reference |

| 3-phenoxybenzoic acid | 3-PBA | piat.org.nznih.gov |

| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | DCVA | piat.org.nznih.govepa.gov |

| 3-phenoxybenzaldehyde | piat.org.nznih.gov | |

| Cyperamide | epa.gov |

This table identifies the major intermediate metabolites resulting from the enzymatic degradation of cypermethrin.

Isomeric Conversion and Stability in Environmental Matrices

The stability of cypermethrin in the environment is influenced by its isomeric composition. The trans-isomers of pyrethroids are generally more susceptible to degradation than the cis-isomers. Studies have shown that in soil, trans-cypermethrin degrades more rapidly than cis-cypermethrin. For instance, the half-life of cypermethrin enantiomers in soil and sediment can range from 52 to 135 days, with enantioselective degradation being observed. nih.govxjtlu.edu.cn This degradation is primarily attributed to microbial activity, as sterilized soil samples show significantly slower degradation rates. nih.gov

Photochemical reactions can also lead to the isomerization of cypermethrin. For example, when applied to cabbage, cis-cypermethrin was found to convert to the trans-isomer, although the reverse conversion was not observed. fao.org Similarly, exposure to sunlight can cause isomerization of alpha-cypermethrin (B165848) residues on plant surfaces. fao.org In some organic solvents like isopropanol (B130326) and methanol, rapid enantiomerization of cypermethrin has been observed, while it remains stable in others such as n-hexane and acetone. metu.edu.tr This highlights the importance of the surrounding medium on the isomeric stability of the compound.

trans-Cypermethrin D6 (dimethyl D6) is specifically used as an internal standard in analytical methods to accurately quantify cypermethrin residues. The deuteration at the dimethyl-d6 position provides a distinct mass signature for mass spectrometry-based detection, allowing it to be differentiated from the native cypermethrin. The key characteristic of an ideal internal standard is its stability and lack of interference with the analyte of interest. While specific studies on the isomeric conversion of trans-Cypermethrin D6 are not prevalent, its design as a stable isotope-labeled standard implies a high degree of stability under analytical conditions, ensuring that it does not undergo isomeric conversion that would compromise the accuracy of the quantification of the target cypermethrin isomers.

Sorption and Desorption Dynamics in Soils and Sediments

The movement of cypermethrin in the environment is significantly governed by its interaction with soil and sediment particles. Sorption, the process of a chemical binding to a solid matrix, and desorption, its release back into the solution phase, are critical determinants of its bioavailability and potential for transport to aquatic systems.

Adsorption Coefficients and Mechanisms

The adsorption of cypermethrin to soil and sediment is a key factor in its environmental persistence and mobility. The strength of this adsorption is quantified by the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). chemsafetypro.comnih.gov High Kd and Koc values indicate strong binding to the solid phase and consequently, low mobility. chemsafetypro.com

Studies on cypermethrin have shown that it adsorbs strongly to soil particles, with the Freundlich adsorption model often being used to describe this process. The Freundlich adsorption coefficient (Kads) provides a measure of the adsorption capacity. For example, in a study of Malaysian soils, the Kads values for cypermethrin were 205 L/kg for peat soil and 140 L/kg for silt clay soil. The corresponding Koc values were 256 kg-1 for peat soil and 1643 kg-1 for silt clay soil, indicating that the type of soil and its organic matter content significantly influence adsorption.

Interactive Data Table: Freundlich Adsorption Coefficients (Kads) for Cypermethrin in Different Soil Types

| Soil Type | Kads (L/kg) | Reference |

| Peat Soil | 205 | |

| Silt Clay Soil | 140 |

Note: Data is for the non-deuterated cypermethrin mixture.

Influence of Environmental Parameters on Sorption Phenomena

Several environmental factors can influence the sorption and desorption of cypermethrin in soils and sediments. The organic matter content of the soil is a primary factor, with higher organic matter generally leading to stronger adsorption. Soil texture, particularly the clay content, also plays a significant role.

The pH of the soil and the surrounding water can also affect sorption. For instance, the degradation of cypermethrin can be influenced by pH, which in turn affects the amount of substance available for sorption. ekb.egnih.gov The presence of other substances, such as dissolved organic matter, can also compete for binding sites on soil particles, potentially reducing the sorption of cypermethrin. The temperature can also play a role, with some studies indicating that cypermethrin adsorption processes are more favorable at lower temperatures.

As with the adsorption coefficients, the influence of these environmental parameters on the sorption of trans-Cypermethrin D6 is expected to mirror that of the non-deuterated trans-cypermethrin. This predictable behavior is essential for its function as a reliable internal standard in complex and variable environmental samples.

Environmental Monitoring and Residue Profiling Studies

Accurate and sensitive analytical methods are essential for monitoring cypermethrin residues in the environment and for conducting research on its fate and transport. trans-Cypermethrin D6 (dimethyl D6) plays a crucial role in these analytical methodologies as an internal standard.

Detection and Quantification in Aquatic Ecosystems (Water, Sediment)

Cypermethrin can enter aquatic ecosystems through runoff and spray drift. Due to its toxicity to aquatic organisms, monitoring its concentration in water and sediment is of high importance. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for the detection and quantification of cypermethrin residues in these matrices. nih.govepa.gov

In these advanced analytical techniques, the use of an isotopically labeled internal standard like trans-Cypermethrin D6 is standard practice for achieving high accuracy and precision. The internal standard is added to the sample at the beginning of the analytical procedure. It undergoes the same extraction, cleanup, and analysis steps as the target analyte (cypermethrin). By comparing the signal of the native cypermethrin to the known concentration of the added trans-Cypermethrin D6, any losses of the analyte during sample preparation can be corrected for, leading to a more accurate final concentration. This is particularly important for complex matrices like sediment, where extraction efficiencies can be variable. While many studies describe methods for pyrethroid analysis, the specific use of trans-Cypermethrin D6 is often implied within the standard protocols for isotope dilution mass spectrometry. cdc.govnih.gov

Residue Analysis in Terrestrial Matrices (Soil, Plant Tissues)

The analysis of cypermethrin residues in soil and plant tissues is important for assessing environmental contamination and potential uptake by crops. Similar to aquatic samples, GC-MS and LC-MS/MS are the preferred methods for analysis. nih.govepa.gov The extraction of cypermethrin from these solid matrices can be challenging, and the use of an internal standard is critical for accurate quantification.

trans-Cypermethrin D6 (dimethyl D6) serves as an ideal internal standard for the analysis of cypermethrin in soil and plant samples. Its chemical similarity to the analyte ensures that it behaves in a comparable manner during the extraction and cleanup steps. For example, in a residue analysis of cypermethrin in an eggplant ecosystem, a gas chromatograph-electron capture detector was used, and while a deuterated standard was not explicitly mentioned, modern, more robust methods would typically employ one for improved accuracy. The use of isotope dilution techniques with standards like trans-Cypermethrin D6 allows for the reliable determination of residue levels, even at low concentrations. nih.gov

Long-Term Assessment of Residue Persistence and Distribution

The long-term persistence and distribution of cypermethrin in the environment are critical factors in understanding its potential for long-term ecological impact. Research into its fate in various environmental compartments, such as soil, water, and sediment, reveals a complex picture influenced by environmental conditions and the specific formulation of the pesticide. The accurate assessment of these residues over extended periods relies on sophisticated analytical techniques, often employing isotopically labeled internal standards like trans-Cypermethrin D6 (dimethyl D6) to ensure precision and accuracy in quantification.

Field and laboratory studies have demonstrated that cypermethrin's persistence can vary significantly. In soil, its degradation is influenced by microbial activity, pH, and organic matter content. piat.org.nz Generally, cypermethrin is considered to have low to moderate persistence in soil under aerobic conditions, with reported field half-lives ranging from 4 to 12 days. epa.gov However, under certain conditions, its persistence can be more prolonged. For instance, in sterile aerobic soils, the half-life of cypermethrin can extend to 20 to 25 weeks. piat.org.nz

A study on the dissipation of cypermethrin in an elm forest soil provided detailed insights into the long-term behavior of its isomers. The research, which monitored residues for up to 341 days, found that the dissipation half-lives of the cis and trans isomers in fortified soil under field conditions ranged from 249 to 473 days. tandfonline.com This highlights that under specific environmental settings, the persistence of cypermethrin can be considerably longer than often reported in general assessments. The study also noted that the trans-cypermethrin isomers dissipated more rapidly than the cis-isomers. tandfonline.com

In aquatic environments, cypermethrin tends to adsorb strongly to sediment and suspended particles, leading to its rapid removal from the water column. piat.org.nz While it is relatively stable to hydrolysis and photolysis in water, with half-lives exceeding 50 and 100 days respectively, its strong affinity for organic matter means that sediment often becomes the primary sink for this insecticide. piat.org.nz Research has shown that cypermethrin can persist in sediments for extended periods, potentially acting as a long-term source of contamination for benthic organisms. siu.edu One study noted that four months after contamination, high concentrations of a similar pyrethroid, permethrin (B1679614), were still detectable in sediment. ccme.ca The long-term monitoring of river sediments, such as in the River Ganga, has shown the presence of cypermethrin residues, indicating its persistence and widespread distribution in aquatic systems. nih.govplos.org

The distribution of cypermethrin is largely limited by its low water solubility and strong adsorption to soil particles, which generally restricts its vertical movement in the soil profile and its potential to leach into groundwater. nih.govregulations.gov However, surface runoff, particularly when associated with eroded soil particles, can be a significant transport pathway for cypermethrin into adjacent water bodies. researchgate.netnih.gov A study monitoring a sunflower cultivation field for 193 days found that while cypermethrin was occasionally detected below the 10 cm soil layer at low concentrations, it was detectable in runoff sediment for seven samplings. nih.gov

The accurate quantification of cypermethrin residues in these long-term environmental studies is crucial. The use of isotope dilution mass spectrometry, which involves spiking samples with a known amount of an isotopically labeled standard such as trans-Cypermethrin D6 (dimethyl D6) , is a state-of-the-art analytical approach. This method corrects for losses during sample preparation and analysis, providing highly accurate and precise measurements essential for long-term monitoring. nih.govresearchgate.net

Detailed Research Findings:

Soil Persistence:

A field study on sunflower cultivations monitored cypermethrin dissipation in the upper soil layer (0-10 cm) for 193 days. The dissipation followed first-order kinetics, with average half-lives of approximately 22 to 24 days in both cultivated and uncultivated plots. nih.gov In contrast, a study in an elm forest soil reported significantly longer half-lives for cypermethrin isomers, ranging from 249 to 473 days, demonstrating the influence of environmental conditions on persistence. tandfonline.com

Interactive Data Table: Half-life of Cypermethrin in Soil from Field Studies

| Study Environment | Soil Type/Condition | Half-life (days) | Reference |

| Sunflower Cultivation | Cultivated Plots (1% slope) | 24.24 | nih.gov |

| Sunflower Cultivation | Cultivated Plots (5% slope) | 23.07 | nih.gov |

| Sunflower Cultivation | Uncultivated Plots (1% slope) | 22.37 | nih.gov |

| Sunflower Cultivation | Uncultivated Plots (5% slope) | 22.01 | nih.gov |

| Elm Forest | Fortified Soil (cis-A isomer) | 409 - 453 | tandfonline.com |

| Elm Forest | Fortified Soil (trans-C isomer) | 277 - 286 | tandfonline.com |

| Elm Forest | Fortified Soil (cis-B isomer) | 345 - 473 | tandfonline.com |

| Elm Forest | Fortified Soil (trans-D isomer) | 249 - 263 | tandfonline.com |

Distribution in Runoff and Sediments:

Long-term monitoring indicates that while cypermethrin has low mobility in the soil column, it can be transported to aquatic systems via sediment in runoff. In the sunflower field study, cypermethrin was detected in runoff sediment, with maximum concentrations observed 7 days after foliar application. nih.gov A global review of pyrethroids in sediments found that cypermethrin was frequently detected, with mean concentrations in some areas reaching as high as 135 ng/g dry weight. siu.edu

Interactive Data Table: Cypermethrin Residues in Environmental Compartments

| Environmental Compartment | Study Location/Type | Residue Concentration | Time After Application | Reference |

| Soil (0-10 cm) | Sunflower Field (Max Value) | 1.06 - 1.23 µg/g | 7 days | nih.gov |

| Runoff Sediment | Sunflower Field (Cultivated, 1% slope) | 0.097 µg/g | 7 days | nih.gov |

| Runoff Sediment | Sunflower Field (Cultivated, 5% slope) | 0.143 µg/g | 7 days | nih.gov |

| Runoff Sediment | Sunflower Field (Uncultivated, 1% slope) | 0.394 µg/g | 7 days | nih.gov |

| Runoff Sediment | Sunflower Field (Uncultivated, 5% slope) | 0.500 µg/g | 7 days | nih.gov |

| River Sediment | River Ganga (Middle Stretch, Mean) | 0.112 µg/kg dw | N/A | nih.govplos.org |

| River Sediment | River Ganga (Lower Stretch, Mean) | 0.096 µg/kg dw | N/A | plos.org |

| Surface Water | Lychee Catchment (Max Value) | 29.43 mg/L | During peak application period | aimspress.comaimspress.com |

These findings underscore the importance of long-term assessment to understand the environmental behavior of cypermethrin. The persistence in soil and sediment, coupled with transport via runoff, indicates that residues can remain in the environment for extended periods, necessitating robust monitoring programs that utilize precise analytical methods involving standards like trans-Cypermethrin D6 (dimethyl D6) .

Metabolic Research and Biotransformation Studies Utilizing Deuterated Analogs Trans Cypermethrin D6 As a Tool

In Vitro and In Vivo Metabolic Pathway Elucidation of Cypermethrin (B145020)

The metabolism of cypermethrin has been extensively studied in various biological systems, both within living organisms (in vivo) and in controlled laboratory settings (in vitro), such as with liver microsomes or hepatocytes. nih.govdoi.orgnih.gov These studies reveal a multi-step process designed to detoxify and eliminate the compound from the body. The primary routes of metabolism involve the breakdown of the ester linkage and subsequent oxidative modifications.

The initial and most significant metabolic step for cypermethrin is the cleavage of its ester bond. piat.org.nzmdpi.comnih.gov This reaction, known as ester hydrolysis, is primarily catalyzed by carboxylesterase enzymes found in the liver and other tissues. metu.edu.trnih.gov This cleavage results in two main primary metabolites:

3-phenoxybenzoic acid (3-PBA) : This metabolite arises from the alcohol portion of the cypermethrin molecule. piat.org.nzmetu.edu.tr

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) : This is the acid portion of the parent compound. piat.org.nzmdpi.com

The rate of this hydrolysis can be influenced by the isomeric form of cypermethrin.

Following or in parallel with ester hydrolysis, cypermethrin and its primary metabolites can undergo oxidative metabolism. This process is primarily mediated by the cytochrome P450 (CYP450) family of enzymes in the liver. nih.govnih.govnih.gov The main oxidative pathway is hydroxylation, where a hydroxyl (-OH) group is added to the molecule, increasing its water solubility and facilitating excretion.

Hydroxylation can occur at several positions on the 3-phenoxybenzoic acid moiety, leading to metabolites such as 4'-hydroxy-3-phenoxybenzoic acid . piat.org.nznih.gov The parent cypermethrin molecule can also be hydroxylated before ester cleavage.

To further increase water solubility and prepare for elimination, the primary and oxidative metabolites undergo conjugation reactions. mdpi.com In this step, the metabolites are combined with endogenous molecules. Common conjugation reactions for cypermethrin metabolites include:

Glucuronidation : The attachment of glucuronic acid. The cyclopropane-carboxylic acid moiety is often excreted as a glucuronide conjugate. nih.gov

Sulfation : The addition of a sulfate (B86663) group. The sulfate conjugate of 3-(4-hydroxyphenoxy)-benzoic acid is a major metabolite in rats. nih.gov

In some species, like mice, conjugation with amino acids such as taurine (B1682933) can also occur, forming metabolites like N-(3-phenoxybenzoyl)taurine . nih.gov The identification of these various metabolites in urine and feces is a key aspect of understanding the complete metabolic profile of cypermethrin. wikipedia.org

Table 1: Primary and Secondary Metabolites of Cypermethrin

| Parent Compound | Primary Metabolites (via Ester Hydrolysis) | Oxidative Metabolites | Conjugated Metabolites |

| Cypermethrin | 3-phenoxybenzoic acid (3-PBA) | 4'-hydroxy-3-phenoxybenzoic acid | Glucuronide conjugates |

| 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (DCVA) | Sulfate conjugates | ||

| Taurine conjugates (in some species) |

Differential Metabolism and Degradation Rates of Cypermethrin Isomers

Cypermethrin is a complex mixture of up to eight stereoisomers, which can be broadly categorized into cis and trans isomers. piat.org.nz These isomers often exhibit different rates of metabolism and degradation.

Studies have shown that the trans-isomers of cypermethrin are generally hydrolyzed more rapidly by esterases than the cis-isomers. piat.org.nz This difference in metabolic rate can lead to variations in the persistence and biological activity of the individual isomers. For example, the half-life of trans-cypermethrin (B1354588) in the fat of rats is significantly shorter (3 to 4 days) compared to the cis-isomer (12 to 19 days). inchem.org

In environmental settings, such as in soil and sediment, a similar preference for the degradation of trans diastereomers over cis diastereomers has been observed. researchgate.net

Application of Deuterated Analogs in Metabolic Tracing and Mass Balance Studies

The use of isotopically labeled compounds, such as trans-Cypermethrin D6 (dimethyl D6), is an invaluable tool in metabolic research. lgcstandards.comlgcstandards.com In these molecules, some hydrogen atoms are replaced with their heavier isotope, deuterium (B1214612). This subtle change in mass does not significantly alter the chemical properties of the compound but allows it to be distinguished from its non-labeled counterparts by mass spectrometry.

In metabolic tracing studies , a known amount of the deuterated analog is administered to an organism. By analyzing biological samples (e.g., blood, urine, feces) over time, researchers can precisely track the absorption, distribution, metabolism, and excretion of the compound. The deuterium label acts as a "tag" to follow the fate of the parent molecule and identify its various metabolites.

Mass balance studies are a specific type of metabolic tracing study designed to account for the total administered dose of a substance. nih.govnih.gov By using a radiolabeled or isotopically labeled compound, scientists can quantify the amount of the substance and its metabolites excreted in urine and feces, as well as any portion that may be retained in tissues. nih.gov This provides a complete picture of how the compound is eliminated from the body and helps to ensure that all major metabolic pathways have been identified.

Future Research Directions and Emerging Applications in Chemical and Environmental Sciences

Development of Novel High-Throughput Analytical Approaches

The demand for rapid and efficient monitoring of pyrethroid insecticides in various matrices, such as food, water, and soil, has driven the development of high-throughput analytical methods. In this context, trans-Cypermethrin (B1354588) D6 (dimethyl D6) is instrumental.

Modern analytical workflows are increasingly employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) for the simultaneous analysis of multiple pesticide residues. These methods, often coupled with simplified sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), enable the processing of a large number of samples in a shorter time frame. The inclusion of trans-Cypermethrin D6 as an internal standard in these high-throughput methods is critical for ensuring data accuracy and precision by compensating for matrix effects and variations in instrument response.

For instance, a study developing a UPLC-MS/MS method for the simultaneous determination of seven pyrethroids in rat plasma utilized a simple protein precipitation for sample extraction, achieving a total chromatographic run time of just five minutes. lgcstandards.com While this specific study did not use trans-Cypermethrin D6, it highlights the trend towards rapid analysis where such an internal standard would be invaluable for ensuring accuracy in high-throughput toxicokinetic studies. Another study established a fast method for quantifying pyrethrins (B594832) and pyrethroids in animal feeds using LC-MS/MS with a total run time of less than seven minutes, demonstrating the capability for rapid analysis of numerous samples. shimadzu.com

The table below illustrates the typical analytical parameters in a high-throughput LC-MS/MS method for pyrethroid analysis, where an internal standard like trans-Cypermethrin D6 would be applied.

Interactive Data Table: Illustrative Parameters for High-Throughput Pyrethroid Analysis

| Parameter | Value |

|---|---|

| Analytical Technique | LC-MS/MS |

| Sample Throughput | >100 samples/day |

| Internal Standard | trans-Cypermethrin D6 (dimethyl D6) |

| Quantification Method | Isotope Dilution |

| Typical Run Time | < 10 minutes |

Advanced Modeling of Environmental Persistence and Biodegradation

Understanding the environmental fate of pyrethroids like cypermethrin (B145020) is crucial for assessing their ecological impact. This involves studying their persistence in different environmental compartments and their biodegradation pathways. Isotope-labeled compounds such as trans-Cypermethrin D6 are valuable tools in this research.

By introducing a known amount of the labeled compound into an experimental system (e.g., soil or water samples), researchers can accurately trace and quantify the degradation of the parent compound over time, even in complex matrices. This approach helps in determining degradation kinetics and identifying metabolites. For example, studies on the biodegradation of cypermethrin have identified various bacterial and fungal strains capable of breaking down the compound. nih.govnerc.ac.uk The use of radiolabeled (¹⁴C) permethrin (B1679614) has been employed to elucidate degradation mechanisms in soil, revealing differences in the mineralization rates of its isomers. nih.gov Although not specifically mentioning trans-Cypermethrin D6, these studies exemplify the type of research where deuterated standards are essential for generating precise degradation models.

The data from these studies are used to develop and validate environmental fate models that predict the persistence, transport, and potential for bioaccumulation of these pesticides. These models are critical for regulatory agencies in setting guidelines for the safe use of pyrethroids. A study on the degradation of 11 pyrethroids in sediment/water systems used cyfluthrin-d6 as an internal standard to ensure accurate quantification, highlighting the role of deuterated standards in such environmental fate studies. nih.gov

The following table presents key data points that can be obtained from biodegradation studies utilizing labeled internal standards.

Interactive Data Table: Key Parameters in Biodegradation Studies

| Parameter | Description | Example Value/Finding |

|---|---|---|

| Half-life (t½) | The time required for the concentration of cypermethrin to decrease by half. | Varies depending on environmental conditions (e.g., soil type, microbial activity). |

| Degradation Rate Constant (k) | A measure of the speed of the degradation reaction. | Can be determined using first-order kinetics. |

| Metabolite Identification | Identification of the breakdown products of cypermethrin. | Includes compounds like 3-phenoxybenzoic acid. |

| Mineralization | The complete breakdown of the organic compound to inorganic substances like CO2. | Can be tracked using radiolabeled compounds. |

Interdisciplinary Research Integrating Analytical Chemistry and Environmental Toxicology for Comprehensive Risk Assessment

A comprehensive understanding of the risks associated with pyrethroid exposure requires an interdisciplinary approach that combines the precision of analytical chemistry with the insights of environmental toxicology. In this integrated framework, trans-Cypermethrin D6 (dimethyl D6) serves as a critical tool for accurate exposure assessment, which is a cornerstone of risk characterization.

Toxicological studies investigate the adverse effects of chemicals on living organisms. When combined with precise analytical data on exposure levels in various environmental media and biological samples, a more accurate risk assessment can be performed. Isotope dilution analysis using standards like trans-Cypermethrin D6 ensures that the exposure data used in these assessments is of the highest quality, reducing uncertainty in the final risk evaluation.

For example, biomonitoring studies that measure pyrethroid metabolites in human urine rely on accurate analytical methods to estimate exposure levels in a population. biocat.com The use of isotopically labeled internal standards in these methods is essential for achieving the necessary accuracy and precision. The resulting exposure data can then be integrated with toxicological data to assess the potential health risks. A recent study combined high-throughput models and physiologically based kinetic (PBK) models to conduct a biomonitoring-based risk assessment of pyrethroid exposure, underscoring the importance of accurate exposure data in such integrated assessments. nih.gov

The European Food Safety Authority (EFSA) conducts peer reviews of the risk assessments for pesticides like cypermethrin, which involve evaluating data from various fields, including analytical chemistry and toxicology. nih.gov The accuracy of the analytical data submitted for these reviews is paramount, and the use of appropriate internal standards is a key component of method validation.

The synergy between these scientific disciplines, facilitated by tools like trans-Cypermethrin D6, leads to more robust and scientifically sound risk assessments that inform regulatory decisions and protect human and environmental health.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing trans-Cypermethrin D6 (dimethyl D6) in analytical standards?

- Methodological Answer : Synthesis should involve deuterium incorporation at dimethyl positions via established isotopic labeling techniques (e.g., acid-catalyzed exchange reactions). Characterization requires LC-MS/MS with MRM (Multiple Reaction Monitoring) for isotopic purity validation. Confirm structural integrity via NMR (¹H and ¹³C) to distinguish deuterated vs. non-deuterated protons .

- Data Consideration : Purity thresholds should exceed 98% (by HPLC), with isotopic enrichment verified via mass spectrometry (e.g., 99.5% D6 labeling) .

Q. How can researchers validate the stability of trans-Cypermethrin D6 in different matrices (e.g., biological or environmental samples)?

- Methodological Answer : Conduct matrix-specific stability studies under varying pH, temperature, and light conditions. Use spike-and-recovery experiments with isotopically labeled internal standards. For environmental matrices, simulate degradation via photolysis (UV exposure) and hydrolysis (aqueous buffers) to assess half-life .

- Data Contradiction Analysis : Discrepancies in recovery rates (e.g., <85% in fatty tissues vs. >95% in water) may indicate matrix interference; optimize extraction protocols (e.g., SPE with C18 cartridges) to mitigate lipid co-elution .

Advanced Research Questions

Q. What strategies resolve contradictory data in quantifying trans-Cypermethrin D6 metabolites (e.g., cis/trans isomer differentiation) in human biomonitoring studies?

- Methodological Answer : Use chiral chromatography (e.g., Chiralcel OD-H column) paired with high-resolution mass spectrometry (HRMS) to separate cis/trans isomers. Cross-validate with deuterated analogs to correct for matrix effects. For urinary metabolites (e.g., trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid), employ creatinine correction to normalize excretion variability .

- Case Study : NHANES data (2009) revealed geometric mean urinary metabolite levels of 1.2 µg/g creatinine; deviations >2σ require re-evaluation of exposure sources or analytical drift .

Q. How can isotopic tracing with trans-Cypermethrin D6 improve understanding of environmental fate and metabolic pathways?

- Methodological Answer : Apply stable isotope-assisted metabolomics (SIAM) to track D6-labeled compounds in soil/water systems or in vitro hepatic microsomes. Compare degradation products (e.g., via QTOF-MS) to non-deuterated controls to identify biotransformation pathways (e.g., ester cleavage vs. hydroxylation) .

- Experimental Design : Use mesocosm experiments with controlled variables (pH, microbial activity) to simulate environmental persistence. Quantify half-life differences between labeled and unlabeled compounds to assess isotopic effects .

Q. What analytical challenges arise when detecting trans-Cypermethrin D6 in complex matrices (e.g., plant tissues or wastewater), and how are they addressed?

- Methodological Answer : Challenges include ion suppression in MS due to co-eluting contaminants. Mitigate via:

- Cleanup : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with dispersive SPE.

- Instrumentation : Employ ion mobility spectrometry (IMS) to separate isobaric interferences.

- Validation : Perform matrix-matched calibration with deuterated surrogates (e.g., trans-Permethrin D6) to correct recovery inefficiencies .

Methodological Frameworks for Rigorous Inquiry

Q. How to design a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for trans-Cypermethrin D6 studies?

- Framework :

- Feasible : Ensure access to isotopic standards and HRMS instrumentation.

- Novel : Investigate understudied pathways (e.g., interaction with cytochrome P450 isoforms).

- Ethical : Adhere to biosafety protocols for handling pyrethroid analogs.

- Relevant : Align with EPA/FDA priorities on pesticide residue monitoring .

Q. What peer-review criteria are critical for validating trans-Cypermethrin D6 research methodologies?

- Evaluation Checklist :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.